Z-LYS-SBZL monohydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

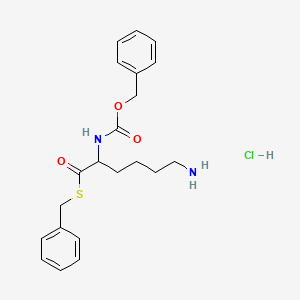

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

S-benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDSXGXPDJRQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Z-LYS-SBZL Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LYS-SBZL monohydrochloride, chemically known as N-α-Cbz-L-lysine thiobenzyl ester hydrochloride, is a synthetic substrate pivotal for the characterization and quantification of trypsin-like serine protease activity. Its mechanism of action is not that of a therapeutic agent but as a tool for biochemical analysis. This guide delineates the enzymatic interaction of Z-LYS-SBZL with its primary targets, provides a summary of available kinetic data for related substrates, and furnishes detailed experimental protocols for its application in research settings.

Introduction

This compound is a chromogenic substrate designed to assay the activity of proteases that exhibit specificity for lysine (B10760008) at the P1 position of their substrates. This includes a range of enzymes crucial in various physiological and pathological processes, such as granzymes, trypsin, plasmin, and kallikreins. The core of its utility lies in the enzymatic cleavage of its thiobenzyl ester bond, which initiates a detectable colorimetric reaction.

Mechanism of Action: A Substrate-Centric View

The "mechanism of action" of Z-LYS-SBZL is its role as a specific substrate for certain serine proteases. The process can be broken down into two main stages: enzymatic cleavage and colorimetric detection.

Enzymatic Cleavage

Trypsin-like serine proteases, most notably granzyme A and granzyme K, recognize and bind to the lysine residue of Z-LYS-SBZL. The active site of these enzymes, featuring a catalytic triad (B1167595) (typically serine, histidine, and aspartate), facilitates the hydrolysis of the thiobenzyl ester bond. This reaction releases a free thiobenzyl group (SBzl) and the Z-Lysine-OH moiety.

Colorimetric Detection

The released thiobenzyl group readily reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored chromophore, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 405-412 nm. The rate of TNB formation is directly proportional to the rate of Z-LYS-SBZL hydrolysis and, therefore, to the enzymatic activity of the protease being assayed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for measuring protease activity using Z-LYS-SBZL.

Quantitative Data

Table 1: Kinetic Parameters for Trypsin with Z-Lys-pNA at 25°C

| pH | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| 5.0 | 0.38 | 0.14 | 368 |

| 6.0 | 0.16 | 0.34 | 2125 |

| 7.0 | 0.10 | 0.45 | 4500 |

| 8.0 | 0.08 | 0.50 | 6250 |

Note: Data is for the substrate Z-Lys-pNA and is intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for conducting enzymatic assays using Z-LYS-SBZL with granzyme A and granzyme K.

Granzyme A Activity Assay

Principle: Granzyme A hydrolyzes Z-LYS-SBZL, releasing a thiobenzyl group that reacts with DTNB to produce a yellow-colored compound, TNB, which is measured spectrophotometrically at 412 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

Z-LYS-SBZL Stock Solution: 10 mM in DMSO

-

DTNB Stock Solution: 10 mM in DMSO

-

Enzyme Solution: Purified or recombinant granzyme A diluted in Assay Buffer.

Procedure:

-

Prepare a fresh working solution of the assay mixture containing Assay Buffer, 0.1 mM DTNB.

-

In a 96-well microplate, add 50 µL of the assay mixture to each well.

-

Add 25 µL of diluted granzyme A to the appropriate wells. For a negative control, add 25 µL of Assay Buffer.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of 10 mM Z-LYS-SBZL to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes.

-

Calculate the rate of the reaction (Vmax) from the linear portion of the absorbance versus time plot.

Granzyme K Activity Assay

Principle: Similar to the granzyme A assay, the activity of granzyme K is determined by measuring the rate of TNB production at 405 nm following the cleavage of Z-LYS-SBZL.

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.6

-

Z-LYS-SBZL Stock Solution: 10 mM in DMSO

-

DTNB Stock Solution: 10 mM in DMSO

-

Enzyme Solution: Purified or recombinant granzyme K diluted in Reaction Buffer.

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, 0.1 mM DTNB, and the desired concentration of granzyme K.

-

In a 96-well microplate, add 75 µL of the reaction mixture to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 25 µL of 10 mM Z-LYS-SBZL to each well.

-

Immediately begin kinetic measurement of absorbance at 405 nm in a microplate reader at 37°C for 30 minutes.

-

Determine the enzyme activity by calculating the slope of the linear phase of the reaction.

Conclusion

This compound serves as a valuable research tool for the sensitive and specific measurement of trypsin-like serine protease activity. Its mechanism of action is centered on its enzymatic cleavage, which liberates a thiol group that can be readily detected in a colorimetric assay. The protocols and conceptual framework provided in this guide offer a comprehensive resource for researchers employing this substrate in their studies of enzymatic function and inhibition. Further research is warranted to establish the specific kinetic parameters of Z-LYS-SBZL with its various target proteases to enhance its quantitative applications.

Z-LYS-SBZL Monohydrochloride: A Detailed Technical Guide to its Substrate Specificity for Granzyme A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the substrate specificity of Z-LYS-SBZL monohydrochloride for granzyme A, a key serine protease involved in immune-mediated cell death. This document outlines the enzymatic kinetics, experimental protocols for activity assays, and the broader context of granzyme A's substrate recognition.

Introduction to Granzyme A and its Substrates

Granzyme A is a trypsin-like serine protease stored in the cytotoxic granules of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1][2] Upon release into a target cell, it triggers a caspase-independent pathway of apoptosis, characterized by single-stranded DNA nicking.[3] Granzyme A's substrate specificity is primarily dictated by its preference for cleaving after basic amino acids, particularly arginine and lysine (B10760008), at the P1 position of a substrate.[4][5][6] While its physiological substrates are numerous and include proteins involved in DNA repair and chromatin structure, synthetic substrates are invaluable tools for studying its enzymatic activity.[3][4]

Z-LYS-SBZL (Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester) monohydrochloride is a chromogenic synthetic substrate commonly used to measure the activity of granzyme A and other tryptases.[1][7] The enzymatic cleavage of the thiobenzyl ester bond by granzyme A releases a thiol group, which can be detected spectrophotometrically following its reaction with a chromogenic agent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[1][8]

Quantitative Analysis of Granzyme A Activity with Thiobenzyl Ester Substrates

| Substrate | Km | kcat | kcat/Km (M-1s-1) | Enzyme Source |

| Z-Arg-SBzl | Not explicitly stated | Not explicitly stated | 2.86 x 106 | Recombinant Human Granzyme A |

Note: The Km values for recombinant granzyme A are reported to be at most 2- to 5-fold different from the Km values previously reported for native granzyme A.[6]

Substrate Specificity and Considerations

While Z-LYS-SBZL is a useful tool for measuring granzyme A activity, it is not entirely specific. Other granzymes with trypsin-like activity, such as granzyme K, can also cleave this substrate.[5][9] This is an important consideration when analyzing granzyme activity in complex biological samples, and the use of specific inhibitors or granzyme-deficient controls may be necessary to ensure accurate attribution of the measured activity to granzyme A.[9]

Experimental Protocol: Granzyme A Activity Assay using Z-LYS-SBZL

This section details a standard protocol for determining granzyme A activity using this compound as a substrate.

Materials:

-

Recombinant or purified granzyme A

-

This compound (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer: 50 mM Tris, 154 mM NaCl, pH 7.5[7] (Alternative: 1X Phosphate buffered saline, pH 7.5[1])

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and DTNB

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405-412 nm[1][8]

Stock Solutions:

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.[8]

-

DTNB Stock Solution (10 mM): Dissolve DTNB in DMSO. Store at -20°C.[8]

-

Granzyme A Working Solution: Dilute granzyme A in the assay buffer to the desired concentration.

Assay Procedure:

-

Prepare the Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer and DTNB (final concentration of approximately 0.55 M).[7]

-

Add Granzyme A: Add the granzyme A working solution to the wells.

-

Initiate the Reaction: Add the Z-LYS-SBZL substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration can be varied to determine kinetic parameters (e.g., 19.5-2500 µM).[7]

-

Measure Absorbance: Immediately begin monitoring the change in absorbance at 405-412 nm at regular intervals (e.g., every 20 seconds for 2-3 minutes).[1] The increase in absorbance corresponds to the production of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as the released thiobenzyl group reacts with DTNB.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation. Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Diagrams

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The substrate specificity profile of human granzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Granzyme A Produced by γ9δ2 T Cells Activates ER Stress Responses and ATP Production, and Protects Against Intracellular Mycobacterial Replication Independent of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Biological activities of granzyme K are conserved in the mouse and account for residual Z-Lys-SBzl activity in granzyme A-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of N-α-Cbz-L-lysine thiobenzyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Cbz-L-lysine thiobenzyl ester, a critical reagent in biochemical research. The information is compiled to assist researchers in its synthesis, characterization, and effective utilization in experimental settings.

Chemical Properties and Structure

N-α-Cbz-L-lysine thiobenzyl ester, often abbreviated as Z-Lys-SBzl or BLT, is a derivative of the essential amino acid L-lysine.[1] Its structure is characterized by two key modifications to the lysine (B10760008) backbone: a carbobenzyloxy (Cbz or Z) group protecting the alpha-amino (Nα) group, and a thiobenzyl ester at the C-terminus.[2] The Cbz group is a staple in peptide synthesis for temporarily blocking the reactivity of the α-amino group.[2][3] The thiobenzyl ester linkage makes the compound an excellent substrate for specific proteases.

The compound is most commonly supplied and utilized as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.[2][4] It typically appears as a white to off-white crystalline powder or solid.[4][5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of N-α-Cbz-L-lysine thiobenzyl ester and its common forms.

| Property | Value | Form | Citations |

| IUPAC Name | S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate | Free Base | [1] |

| [(5S)-6-benzylsulfanyl-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]azanium | Protonated Cation | [6] | |

| Synonyms | Z-Lys-SBzl, BLT, Thiobenzyl benzyloxycarbonyl-L-lysinate | N/A | [1][5] |

| CAS Number | 69861-90-1 (Free Base) | Free Base | [1] |

| 69861-89-8 (Hydrochloride Salt) | Hydrochloride Salt | [4][5] | |

| Molecular Formula | C₂₁H₂₆N₂O₃S | Free Base | [1] |

| C₂₁H₂₇N₂O₃S⁺ | Protonated Cation | [6] | |

| C₂₁H₂₇ClN₂O₃S | Hydrochloride Salt | [4] | |

| Molecular Weight | 386.5 g/mol | Free Base | [1] |

| 387.5 g/mol | Protonated Cation | [6] | |

| 422.97 g/mol | Hydrochloride Salt | [4] | |

| Appearance | White to off-white solid/crystalline powder | Hydrochloride Salt | [3][4][5] |

| Purity | Typically >95% (as determined by HPLC) | Hydrochloride Salt | [3][5] |

| Solubility | Soluble in ethanol (B145695); hydrochloride salt is more soluble in aqueous solutions. | Hydrochloride Salt | [4][5] |

| Storage Conditions | Store at 2-8°C. Reconstituted stock solutions are stable for up to one month when stored at -20°C. | Hydrochloride Salt | [5] |

Chemical Structure

The core structure consists of an L-lysine residue. The alpha-amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is converted to an S-benzyl thioester.

Caption: Structure of N-α-Cbz-L-lysine Thiobenzyl Ester Hydrochloride.

Spectroscopic Profile (Predicted)

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

| IR | N-H Stretch (Amide/Carbamate) | ~3300 cm⁻¹ | N-H bond in the Cbz and amide groups |

| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | C-H bonds of the two phenyl rings | |

| C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ | C-H bonds in the lysine side chain and benzyl (B1604629) CH₂ | |

| C=O Stretch (Carbamate) | ~1710-1690 cm⁻¹ | Carbonyl of the Cbz protecting group | |

| C=O Stretch (Thioester) | ~1680-1660 cm⁻¹ | Carbonyl of the thiobenzyl ester group | |

| C=C Stretch (Aromatic) | ~1600, 1495 cm⁻¹ | Phenyl ring skeletal vibrations | |

| ¹H NMR | Aromatic Protons | ~7.2-7.4 ppm (multiplet, 10H) | Protons on the two phenyl rings |

| Carbamate N-H | ~5.5-6.0 ppm (doublet) | Amide proton of the Cbz group | |

| Cbz Methylene Protons | ~5.1 ppm (singlet, 2H) | -O-CH₂-Ph of the Cbz group | |

| Thiobenzyl Methylene Protons | ~4.1-4.2 ppm (singlet or AB quartet, 2H) | -S-CH₂-Ph of the thioester group | |

| Lysine α-Proton | ~4.3-4.5 ppm (multiplet, 1H) | Cα-H of the lysine residue | |

| Lysine ε-Methylene Protons | ~2.9-3.1 ppm (triplet, 2H) | -CH₂-NH₃⁺ of the lysine side chain | |

| Lysine β, γ, δ Methylene Protons | ~1.3-1.9 ppm (multiplets, 6H) | -(CH₂)₃- protons of the lysine side chain | |

| ¹³C NMR | Thioester Carbonyl | ~195-205 ppm | C=O of the thioester group |

| Carbamate Carbonyl | ~156 ppm | C=O of the Cbz group | |

| Aromatic Carbons | ~127-137 ppm | Carbons of the two phenyl rings | |

| Cbz Methylene Carbon | ~67 ppm | -O-CH₂-Ph of the Cbz group | |

| Lysine α-Carbon | ~55-60 ppm | Cα of the lysine residue | |

| Thiobenzyl Methylene Carbon | ~35-40 ppm | -S-CH₂-Ph of the thioester group | |

| Lysine Side Chain Carbons | ~22-40 ppm | Aliphatic carbons of the lysine side chain | |

| Mass Spec | Molecular Ion (ESI+) | m/z 387.17 [M+H]⁺ (for free base) | Protonated molecule |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of N-α-Cbz-L-lysine thiobenzyl ester.

Representative Synthesis Protocol

Caption: Representative workflow for the synthesis of Z-Lys-SBzl.

Methodology:

-

Protection of the ε-Amino Group: Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water. Adjust the pH to ~10 with NaOH. Cool the solution to 0°C and add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise while maintaining the pH. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product, Nε-Boc-L-lysine.

-

Protection of the α-Amino Group: Dissolve Nε-Boc-L-lysine in an aqueous acetone (B3395972) solution with sodium bicarbonate. Cool to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise. Stir for several hours. Remove the acetone under reduced pressure, wash with ether, and then acidify the aqueous layer with HCl to precipitate the product, Nα-Cbz-Nε-Boc-L-lysine.

-

Thioester Formation: Dissolve Nα-Cbz-Nε-Boc-L-lysine in anhydrous dichloromethane (B109758) (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) at 0°C. After 15 minutes, add benzyl mercaptan (thiophenol). Stir the reaction overnight at room temperature. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

-

Purification of Protected Intermediate: Purify the crude product from Step 3 using silica (B1680970) gel column chromatography with a hexane/ethyl acetate (B1210297) gradient.

-

Deprotection of the ε-Amino Group: Dissolve the purified, fully protected intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Final Isolation: Evaporate the solvent and TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the final product, N-α-Cbz-L-lysine thiobenzyl ester, as its trifluoroacetate (B77799) salt. Conversion to the hydrochloride salt can be achieved by dissolving in a minimal amount of methanol (B129727) and adding ethereal HCl.

Enzymatic Activity Assay Protocol

N-α-Cbz-L-lysine thiobenzyl ester is a highly sensitive substrate for measuring the activity of trypsin-like serine proteases.[5] The assay, based on the work of Green and Shaw, relies on the cleavage of the thioester bond by the enzyme, which releases benzyl mercaptan. The free thiol then reacts with a chromogenic disulfide reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be measured spectrophotometrically.[5]

Caption: Colorimetric assay using Z-Lys-SBzl and DTNB.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 0.1 M Tris-HCl, pH 8.0).

-

DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of N-α-Cbz-L-lysine thiobenzyl ester hydrochloride in ethanol or DMSO.[5]

-

Enzyme Solution: Prepare a dilution of the enzyme to be tested in the assay buffer.

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine the assay buffer, DTNB stock solution (to a final concentration of ~0.1-0.2 mM), and substrate stock solution (to a final concentration appropriate for the enzyme, e.g., 0.1-1.0 mM).

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any non-enzymatic hydrolysis.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix immediately.

-

Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Use the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at 412 nm) to convert the rate into moles of substrate hydrolyzed per unit time.

-

Applications in Research

The primary application of N-α-Cbz-L-lysine thiobenzyl ester is as a tool for detecting and quantifying protease activity.

-

Characterization of Proteases: It is used to study enzymes like trypsin, thrombin, plasmin, and kallikreins, enabling the determination of kinetic parameters such as Kₘ and k꜀ₐₜ.[4]

-

Cell Biology: The compound is particularly valuable for assaying serine esterases (granzymes) associated with the cytotoxic granules of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[5][9] This allows researchers to measure the enzymatic activity central to cell-mediated cytotoxicity, a key process in immune responses to tumors and viral infections.[9]

-

Drug Discovery: It can be used in high-throughput screening assays to identify inhibitors of specific trypsin-like proteases, which are targets for various therapeutic areas, including coagulation disorders and inflammation.

References

- 1. Thiobenzyl benzyloxycarbonyl-L-lysinate | C21H26N2O3S | CID 153099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-N'-Cbz-L-lysine(2389-45-9) 13C NMR [m.chemicalbook.com]

- 3. Nα-Benzyloxycarbonyl-L-lysine Thiobenzyl Ester, Hydrochloride - Creative Enzymes [creative-enzymes.com]

- 4. CAS 69861-89-8: na-cbz-L-lysine thiobenzyl ester*hydrochlo… [cymitquimica.com]

- 5. Nα-Benzyloxycarbonyl-L-lysine Thiobenzyl Ester, Hydrochloride Highly sensitive substrate for trypsin-like enzymes and granule-associated serine esterase. | 69861-89-8 [sigmaaldrich.com]

- 6. Cbz-lysine thiobenzyl ester(1+) | C21H27N2O3S+ | CID 7408185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. N-Boc-N'-Cbz-L-lysine | 2389-45-9 [chemicalbook.com]

- 9. High activity of N-alpha-benzyloxycarbonyl-L-lysine thiobenzyl ester serine esterase and cytolytic perforin in cloned cell lines is not demonstrable in in-vivo-induced cytotoxic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Z-LYS-SBZL Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Z-LYS-SBZL monohydrochloride, a derivative of L-lysine utilized as a substrate for trypsin-like enzymes. The synthesis involves a two-step process commencing with the selective protection of the α-amino group of L-lysine, followed by the formation of a thiobenzyl ester at the C-terminus. This document provides a comprehensive overview of the chemical reactions, experimental protocols, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound proceeds through two primary stages:

-

Nα-Benzyloxycarbonyl Protection: The synthesis begins with the selective protection of the α-amino group of L-lysine with a benzyloxycarbonyl (Cbz or Z) group. This step yields N-α-Cbz-L-lysine (Z-Lys-OH).

-

Thioesterification and Salt Formation: The carboxyl group of Z-Lys-OH is then activated and reacted with benzyl (B1604629) thiol (benzyl mercaptan) to form the thiobenzyl ester. Subsequent treatment with hydrochloric acid affords the final product, this compound.

The overall synthesis can be visualized as follows:

Experimental Protocols

Synthesis of N-α-Cbz-L-lysine (Z-Lys-OH)

The selective protection of the α-amino group of L-lysine is a critical first step. While various methods exist, a common approach involves the use of benzyl chloroformate in an aqueous basic solution.

Materials:

-

L-Lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve L-Lysine hydrochloride and sodium bicarbonate in a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-α-Cbz-L-lysine as a white solid.

Synthesis of this compound

The formation of the thiobenzyl ester is achieved through a coupling reaction, followed by conversion to the hydrochloride salt. It is crucial to perform this step under anhydrous conditions to prevent hydrolysis of the activated intermediate. The ε-amino group of lysine does not require protection for this specific transformation when using carbodiimide (B86325) coupling agents.

Materials:

-

N-α-Cbz-L-lysine (Z-Lys-OH)

-

Benzyl thiol (Benzyl mercaptan, BnSH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Diethyl ether

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

Dissolve N-α-Cbz-L-lysine and benzyl thiol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane dropwise to the cooled mixture.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Dissolve the purified Z-LYS-SBZL in a minimal amount of anhydrous diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | N-α-Cbz-L-lysine (Z-Lys-OH) | This compound |

| Molecular Formula | C₁₄H₂₀N₂O₄ | C₂₁H₂₇ClN₂O₃S |

| Molecular Weight | 280.32 g/mol | 422.97 g/mol |

| CAS Number | 2212-75-1 | 69861-89-8 |

| Appearance | White powder | White to off-white solid |

| Typical Yield | 80-90% | 70-85% |

| Purity (by TLC/HPLC) | >98% | >98% |

| Storage Conditions | Room temperature | -20°C, sealed storage, away from moisture[1] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway is a robust and efficient method for obtaining this valuable enzymatic substrate. Adherence to the outlined experimental procedures and purification techniques will enable researchers and drug development professionals to reliably produce high-purity this compound for their scientific investigations.

References

The Crucial Role of the Carbobenzyloxy Group in the Synthesis of Z-LYS-SBZL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of Z-LYS-SBZL, or α-N-Carbobenzoxy-L-lysine thiobenzyl ester, a key substrate for the assay of trypsin-like enzymes, hinges on the strategic use of the carbobenzyloxy (Cbz or Z) protecting group. This technical guide delves into the critical function of the Cbz group in directing the synthesis, preventing unwanted side reactions, and enabling the formation of the desired thiobenzyl ester. We will explore the reaction mechanism, provide a detailed experimental protocol, present relevant quantitative data, and illustrate the synthetic pathway.

Introduction

Z-LYS-SBZL is a valuable tool in biochemical research, particularly for the sensitive colorimetric assay of various proteases.[1] Its synthesis requires the selective formation of a thioester bond at the carboxyl group of L-lysine while leaving the two amino groups intact. This necessitates a robust protection strategy, where the carbobenzyloxy group plays a pivotal role. The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone of peptide and amino acid chemistry due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.

The Role of the Carbobenzyloxy (Cbz) Protecting Group

The primary functions of the Cbz group in the synthesis of Z-LYS-SBZL are:

-

Prevention of Self-Condensation: Lysine (B10760008), possessing two amino groups and one carboxyl group, is prone to polymerization or self-condensation under the conditions required for esterification. The Cbz group, by masking the α-amino group, prevents it from reacting with the carboxyl group of another lysine molecule.

-

Direction of Thioesterification: By protecting the α-amino group, the Cbz group ensures that the subsequent coupling reaction with benzyl (B1604629) mercaptan occurs exclusively at the carboxyl group, leading to the desired thiobenzyl ester.

-

Enhancement of Solubility: The aromatic nature of the Cbz group can improve the solubility of the protected amino acid in organic solvents commonly used in synthesis.

-

Stability and Orthogonality: The Cbz group is stable to the mildly acidic and basic conditions often employed in subsequent reaction steps and work-up procedures. It is considered "orthogonal" to many other protecting groups, meaning it can be selectively removed without affecting them.

Synthesis of Z-LYS-SBZL: A Step-by-Step Approach

The synthesis of Z-LYS-SBZL typically proceeds in two main stages: the protection of the α-amino group of L-lysine with the Cbz group, followed by the coupling of the resulting N-α-Cbz-L-lysine with benzyl mercaptan to form the thiobenzyl ester.

Stage 1: Protection of L-lysine

The first step involves the selective protection of the α-amino group of L-lysine. While both the α and ε amino groups are nucleophilic, the α-amino group is generally more reactive under controlled pH conditions.

Experimental Protocol: Synthesis of N-α-Carbobenzoxy-L-lysine

A detailed experimental protocol for this step is adapted from established procedures in peptide synthesis.

-

Dissolution: L-lysine monohydrochloride is dissolved in an aqueous solution of sodium hydroxide (B78521). The solution is cooled in an ice bath.

-

Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl) is added portion-wise to the cooled solution while maintaining the pH between 9 and 10 with the dropwise addition of sodium hydroxide solution. The reaction is stirred vigorously.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of approximately 4 with hydrochloric acid, leading to the precipitation of N-α-Cbz-L-lysine.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Stage 2: Thioesterification

The second stage involves the formation of the thioester bond between the carboxyl group of N-α-Cbz-L-lysine and benzyl mercaptan. This is typically achieved using a coupling agent, such as a carbodiimide, which activates the carboxyl group.

Experimental Protocol: Synthesis of α-N-Carbobenzoxy-L-lysine Thiobenzyl Ester (Z-LYS-SBZL)

The following protocol is based on the carbodiimide-mediated coupling method.

-

Reactant Mixture: N-α-Cbz-L-lysine is dissolved in a suitable anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or a mixture of DCM and dimethylformamide (DMF). To this solution, benzyl mercaptan is added.

-

Coupling Agent Addition: The reaction mixture is cooled in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is added dropwise with stirring.[2][3] To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included.[2]

-

Reaction: The reaction is allowed to proceed at 0°C for a few hours and then at room temperature overnight. The formation of the byproduct, dicyclohexylurea (DCU), is observed as a white precipitate.[3]

-

Work-up: The DCU precipitate is removed by filtration. The filtrate is then washed successively with a dilute acid solution (e.g., 1 N HCl) to remove any unreacted amine, a dilute base solution (e.g., 5% NaHCO3) to remove unreacted carboxylic acid and HOBt, and finally with brine.

-

Purification and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography on silica (B1680970) gel. The pure Z-LYS-SBZL is often isolated as its hydrochloride salt by dissolving the purified product in a suitable solvent and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent.[4]

Quantitative Data

The efficiency of the synthesis can be evaluated based on the yields of the individual steps and the purity of the final product.

| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | N-α-Cbz-L-lysine | 75-85 | >98 | NMR, HPLC |

| 2 | Z-LYS-SBZL·HCl | 60-70 | >95[5] | HPLC, TLC[6] |

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Reaction Mechanisms and Workflows

Cbz Protection of Lysine

The protection of the α-amino group of lysine with benzyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

References

- 1. Thiobenzyl benzyloxycarbonyl-L-lysinate | C21H26N2O3S | CID 153099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. peptide.com [peptide.com]

- 4. CAS 69861-89-8: na-cbz-L-lysine thiobenzyl ester*hydrochlo… [cymitquimica.com]

- 5. Nα-Benzyloxycarbonyl-L-lysine Thiobenzyl Ester, Hydrochloride - Creative Enzymes [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thioesterification of N-protected Lysine for Substrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical strategies for the thioesterification of N-protected lysine (B10760008), a critical step in the synthesis of peptide and protein substrates for various research and therapeutic applications. We delve into the core methodologies, present detailed experimental protocols, and offer a comparative analysis of their efficiencies. Furthermore, we explore the biological relevance of lysine thioesterification, particularly within the context of the ubiquitin signaling pathway.

Introduction to Lysine Thioesterification and its Significance

The formation of a thioester bond at the C-terminus of a peptide or on the side chain of a lysine residue is a cornerstone of modern protein chemistry. This reactive group is the lynchpin for Native Chemical Ligation (NCL) , a powerful technique that enables the assembly of large, complex proteins from smaller, synthetically accessible peptide fragments. NCL has revolutionized the field, allowing for the site-specific incorporation of post-translational modifications, unnatural amino acids, and probes to study protein function.

Lysine, with its nucleophilic ε-amino group, presents both a challenge and an opportunity in peptide synthesis. Protecting this group is essential to prevent unwanted side reactions during peptide chain elongation. The subsequent selective deprotection and modification, including thioesterification, open avenues for creating branched or ubiquitinated peptides that mimic native cellular structures.

This guide will focus on methods compatible with Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) , the most common strategy for peptide synthesis, and will address the inherent challenge of the lability of the thioester bond to the piperidine (B6355638) used for Fmoc deprotection.

Core Methodologies for Thioesterification of N-protected Lysine

Several strategies have been developed to overcome the challenges associated with synthesizing peptide thioesters using Fmoc-SPPS. The most prominent methods include:

-

N-acylbenzimidazolinone (Nbz) Strategy: This method involves the conversion of the C-terminal carboxylate to a stable N-acylurea precursor on the solid support. This precursor is stable to piperidine but can be readily converted to a thioester upon treatment with a thiol in solution during the ligation step.

-

Safety-Catch Linkers: These linkers are stable to the conditions of Fmoc-SPPS but can be "activated" by a specific chemical treatment, rendering the peptide susceptible to cleavage by a thiol to generate the desired thioester.

-

Backbone Amide Linkers (BAL): In this approach, the peptide is anchored to the resin via a backbone amide nitrogen instead of the C-terminal carboxyl group. This leaves the C-terminus free for modification, including direct thioesterification on the solid support.

Quantitative Data Presentation

The choice of thioesterification method often depends on the specific peptide sequence, the desired purity, and the overall yield. The following table summarizes representative quantitative data for the different methods.

| Method | Peptide Sequence | C-terminal Amino Acid | Yield (%) | Purity (%) | Reference |

| N-acylbenzimidazolinone (Nbz) | LYRAG-Nbz | Glycine (B1666218) | 95 (isolated) | >95 | [1] |

| Rvg (29 aa) | - | High | High | [1] | |

| Safety-Catch Linker (Sulfonamide) | AGRQICVSAIHL | Leucine | - | ~75 | [2] |

| Direct Thioesterification (Carbodiimide) | Fmoc-PSGL-1(43-74) fragment | Proline | 11-14 (after HPLC) | High | [3] |

Note: Yields and purities are highly dependent on the specific peptide sequence, coupling reagents, and purification methods used. The data presented here are for illustrative purposes.

Experimental Protocols

General Fmoc-SPPS Protocol

All peptide synthesis protocols described below are based on standard manual or automated Fmoc-SPPS procedures. This typically involves the following iterative steps:

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free N-terminus of the peptide chain. Lysine is incorporated as Fmoc-Lys(Boc)-OH.

-

Washing: The resin is washed with DMF to remove excess reagents.

These steps are repeated until the desired peptide sequence is assembled.

Protocol 1: N-acylbenzimidazolinone (Nbz) Peptide Thioester Synthesis

This protocol is adapted from the work of Dawson and coworkers[1].

Materials:

-

Rink Amide resin

-

Fmoc-Dbz-OH (3-(Fmoc-amino)-4-aminobenzoic acid)

-

Standard Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

-

Coupling reagents: HBTU, DIPEA

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Activation solution: p-nitrophenyl chloroformate in DMF

-

Cyclization solution: DIPEA in DMF

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Ligation buffer: 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.2

-

Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)

Procedure:

-

Dbz Linker Coupling: Couple Fmoc-Dbz-OH to the Rink Amide resin using standard coupling conditions.

-

Fmoc Deprotection: Remove the Fmoc group from the Dbz linker with 20% piperidine in DMF.

-

Peptide Chain Elongation: Synthesize the desired peptide sequence using standard Fmoc-SPPS.

-

N-terminal Boc Protection: If the N-terminus is not acetylated, couple a Boc-protected amino acid at the final step.

-

Activation and Cyclization:

-

Wash the resin thoroughly with DMF.

-

Treat the resin with a solution of p-nitrophenyl chloroformate in DMF for 1 hour.

-

Wash the resin with DMF.

-

Treat the resin with a solution of DIPEA in DMF for 30 minutes to induce cyclization to the N-acylbenzimidazolinone.

-

-

Cleavage and Deprotection: Cleave the peptide-Nbz from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide-Nbz by reverse-phase HPLC.

-

Thioester Formation and Ligation:

-

Dissolve the purified peptide-Nbz and the N-terminal cysteine-containing peptide in the ligation buffer.

-

Add MPAA to the solution. The peptide-Nbz will be converted in situ to the thioester, which then undergoes native chemical ligation.

-

Monitor the reaction by HPLC.

-

Protocol 2: Thioesterification using a Safety-Catch Linker (Acyl Sulfonamide)

This protocol is based on the Kenner safety-catch linker approach.

Materials:

-

Acyl sulfonamide safety-catch linker-functionalized resin

-

Standard Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

-

Fmoc deprotection and coupling reagents as in Protocol 4.2.

-

Activation reagent: Iodoacetonitrile (B1630358) or diazomethane

-

Thiol for cleavage: e.g., Thiophenol

-

Cleavage cocktail as in Protocol 4.2.

Procedure:

-

Peptide Synthesis: Assemble the peptide on the acyl sulfonamide resin using standard Fmoc-SPPS.

-

Linker Activation:

-

Wash the resin-bound protected peptide.

-

Treat the resin with the activating reagent (e.g., iodoacetonitrile in the presence of a base) to activate the sulfonamide linker.

-

-

Thiolytic Cleavage: Cleave the peptide from the resin by treating it with a solution of a thiol (e.g., thiophenol) to generate the peptide thioester.

-

Deprotection and Purification: Remove the side-chain protecting groups using the cleavage cocktail and purify the peptide thioester by HPLC.

Biological Context: Lysine Thioesterification in Signaling Pathways

While the chemical synthesis of lysine thioesters is a powerful tool for biochemical research, nature also utilizes thioester intermediates in critical signaling pathways. The most prominent example is the ubiquitination cascade .

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often on a lysine residue. This process is crucial for regulating a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction.

The ubiquitination process involves a three-enzyme cascade (E1, E2, and E3). A key feature of this pathway is the formation of thioester intermediates.

-

E1 Activating Enzyme: The E1 enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between the C-terminal glycine of ubiquitin and a cysteine residue in the E1 active site.

-

E2 Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to a cysteine residue on an E2 enzyme, again via a thioester linkage.

-

E3 Ligase: The E3 ligase recognizes the substrate protein and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond. Some E3 ligases (HECT and RBR families) also form a transient thioester intermediate with ubiquitin before the final transfer.

The thioesterification of ubiquitin is therefore a fundamental and recurring step in this vital signaling pathway. The ability to synthetically generate ubiquitinated peptides and proteins through methods like NCL, which rely on thioester chemistry, allows researchers to dissect the intricate mechanisms of the ubiquitin code.

Visualizations

Experimental Workflow: N-acylbenzimidazolinone (Nbz) Method

Caption: Workflow for peptide thioester synthesis via the N-acylbenzimidazolinone (Nbz) method.

Signaling Pathway: Ubiquitination Cascade

Caption: Simplified diagram of the ubiquitin signaling pathway highlighting thioester intermediates.

Conclusion

The thioesterification of N-protected lysine is an indispensable technique in modern chemical biology and drug discovery. The development of robust Fmoc-SPPS compatible methods, such as the N-acylbenzimidazolinone strategy, has made the synthesis of complex peptide thioesters more accessible. These synthetic tools not only allow for the construction of large and modified proteins through native chemical ligation but also provide invaluable probes to study fundamental biological processes like ubiquitination. As our understanding of the "ubiquitin code" and other post-translational modifications deepens, the demand for sophisticated synthetic peptides containing thioesterified lysine will undoubtedly continue to grow, driving further innovation in this exciting field.

References

- 1. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Backbone Amide Linker Strategy: Protocols for the Synthesis of C-Terminal Peptide Aldehydes | Springer Nature Experiments [experiments.springernature.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

Purification techniques for synthetic Z-LYS-SBZL monohydrochloride

An In-depth Technical Guide to the Purification of Synthetic Z-LYS-SBZL Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques and methodologies for the purification of synthetic Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester monohydrochloride (this compound). Given the compound's application as a highly sensitive substrate for trypsin-like enzymes and serine esterases, achieving high purity is critical for reliable and reproducible experimental results.

This document outlines the common purification strategies, relevant analytical data, and generalized experimental protocols derived from established chemical principles for protected amino acids and their derivatives.

Overview of Purification Strategies

The purification of this compound, a Z-protected amino acid derivative, typically follows its synthesis and involves strategies to remove unreacted starting materials, coupling reagents, and side-products. The primary techniques employed are recrystallization and chromatography, supported by rigorous analytical assessment to confirm purity. The benzyloxycarbonyl (Cbz or Z) protecting group is known to enhance the crystallinity of amino acid derivatives, making recrystallization a particularly effective method.[1]

Quantitative Data & Product Specifications

Commercially available this compound is typically offered at high purity. The following table summarizes the specifications provided by various suppliers, which serve as a benchmark for successful purification.

| Parameter | Specification | Analytical Method | Reference(s) |

| Purity (Assay) | >95% to ≥98% | HPLC, TLC | [2][3][4][5][6] |

| Appearance | White to off-white solid | Visual Inspection | [2][5] |

| Form | Solid, Powder | Visual Inspection | [2][3] |

Experimental Protocols

General Synthesis & Purification Workflow

The purification process is intrinsically linked to the synthesis. A plausible synthetic route involves the Nα-protection of L-lysine, followed by the formation of the thiobenzyl ester. The general workflow is depicted below.

Protocol 1: Recrystallization

Recrystallization is the most probable method for the bulk purification of the crude product, leveraging the crystalline nature of Z-protected amino acids.[1] The key is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Objective: To remove soluble impurities and side-products from the crude Z-LYS-SBZL free base.

Materials:

-

Crude Z-LYS-SBZL

-

Candidate solvents: Ethyl acetate (B1210297) (EtOAc), Isopropanol (IPA), Ethanol (EtOH), Toluene, Dichloromethane (DCM), Hexanes, Water.

-

Heating mantle with magnetic stirrer

-

Crystallization dish or Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask

Methodology:

-

Solvent Screening: Perform small-scale solubility tests to identify a suitable single or binary solvent system. A common system for protected amino acids is an alcohol/water or an ester/alkane mixture (e.g., EtOAc/Hexanes).

-

Dissolution: Place the crude Z-LYS-SBZL in a flask and add a minimal amount of the chosen primary solvent (e.g., ethyl acetate). Heat the mixture gently with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: If using a binary system, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until slight turbidity persists. Allow the solution to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath or refrigerator (2-8°C).

-

Isolation: Collect the resulting crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Conversion to Monohydrochloride Salt

Conversion to the hydrochloride salt can serve as a final purification step, as the salt may have different solubility properties that allow for selective precipitation, leaving non-basic impurities in the solution.

Objective: To convert the purified Z-LYS-SBZL free base into its stable monohydrochloride salt and remove non-basic impurities.

Materials:

-

Purified Z-LYS-SBZL free base

-

Anhydrous solvent (e.g., Diethyl ether, Ethyl acetate, or Dichloromethane)

-

Anhydrous Hydrochloric Acid (HCl) solution (e.g., 2M in diethyl ether or as a gas)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Methodology:

-

Dissolution: Dissolve the purified Z-LYS-SBZL free base from the recrystallization step in a suitable anhydrous solvent.

-

Precipitation: While stirring the solution, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of anhydrous HCl solution. The monohydrochloride salt should precipitate out of the solution.

-

Stirring: Allow the resulting slurry to stir for a period (e.g., 30-60 minutes) at room temperature or below to ensure complete precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any residual soluble impurities.

-

Drying: Dry the final this compound product under vacuum.

Analytical Characterization for Purity Assessment

To confirm the success of the purification, the final product must be analyzed to ensure it meets the required specifications.

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[2][5] A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main product peak.

-

Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of impurities.[3][4] A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is used to separate the product from starting materials and by-products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can detect impurities that are structurally different from the product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

This document is intended for informational purposes for qualified professionals and is based on established principles of organic chemistry. Specific experimental conditions may require optimization.

References

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 4. Z-LYS-SBZL HCL | CAS#:69861-89-8 | Chemsrc [chemsrc.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Nα-Benzyloxycarbonyl-L-lysine Thiobenzyl Ester, Hydrochloride - Creative Enzymes [creative-enzymes.com]

The Role of Z-LYS-SBZL Monohydrochloride in Elucidating Natural Killer (NK) Cell Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, providing a rapid first line of defense against virally infected and transformed cells. Their cytotoxic function is primarily mediated through the release of cytotoxic granules containing perforin (B1180081) and a family of serine proteases known as granzymes. Granzymes, upon entering a target cell, initiate a cascade of events leading to apoptosis. Understanding the activity of these granzymes is paramount to dissecting the mechanisms of NK cell-mediated cytotoxicity and for the development of novel immunotherapies. Z-LYS-SBZL (Nα-Z-L-Lysine thiobenzyl ester) monohydrochloride has emerged as a key chemical tool in this field, serving as a chromogenic substrate for specific granzymes, thereby enabling the quantification of their enzymatic activity. This technical guide provides a comprehensive overview of the role of Z-LYS-SBZL in studying NK cells, complete with experimental protocols, quantitative data, and visual workflows.

Core Concepts: Granzymes and the Principle of the Z-LYS-SBZL Assay

NK cells store granzymes in their cytotoxic granules. Upon recognition of a target cell, these granules are released into the immunological synapse. Perforin, also released from these granules, forms pores in the target cell membrane, facilitating the entry of granzymes into the cytoplasm.

Z-LYS-SBZL is a synthetic substrate primarily for granzymes with tryptase-like activity, most notably Granzyme A (GzmA) and Granzyme K (GzmK), which cleave substrates after basic amino acids such as lysine (B10760008) and arginine.[1] The assay's principle is based on the enzymatic cleavage of Z-LYS-SBZL by these granzymes. This cleavage releases a thiobenzyl group, which then reacts with a chromogenic reagent, typically 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 405-412 nm. The rate of color development is directly proportional to the granzyme activity in the sample.

Quantitative Data on Granzyme Activity in NK Cells

The following table summarizes representative quantitative data for Granzyme A activity from the human NK cell line, NK-92, using a fluorogenic substrate assay. While not directly using Z-LYS-SBZL, this data provides a quantitative context for granzyme activity in a standard NK cell model. The principles of quantification and relative activity levels are comparable.

| Parameter | Value | Cell Type | Assay Condition | Reference |

| Apparent Km (μM) | 130 ± 20 | Recombinant Human Granzyme A | Fluorogenic Substrate SK15 | [2][3] |

| kcat (s-1) | 1.8 ± 0.1 | Recombinant Human Granzyme A | Fluorogenic Substrate SK15 | [2][3] |

| kcat/Km (M-1s-1) | 1.4 x 104 | Recombinant Human Granzyme A | Fluorogenic Substrate SK15 | [2][3] |

| Inhibition (IC50, nM) | 12 ± 1 | Recombinant Human Granzyme A | Inhibitor SK15I | [2][3] |

Note: This data is from a study using a specific fluorogenic substrate and inhibitor developed for Granzyme A and provides a reference for the kinetic parameters and inhibition profile of this enzyme, which can also be assayed using Z-LYS-SBZL.

Experimental Protocols

Protocol 1: Granzyme A Activity Assay in NK Cell Lysates using Z-LYS-SBZL

This protocol is adapted from established methods for measuring granzyme activity from cell lysates.

Materials:

-

NK cells (e.g., NK-92 cell line or primary NK cells)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., 0.5% NP-40 in PBS with protease inhibitors)

-

Z-LYS-SBZL monohydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm or 412 nm

Procedure:

-

Preparation of NK Cell Lysates:

-

Harvest NK cells and wash twice with cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1 x 107 cells/mL.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Preparation of Reagents:

-

Z-LYS-SBZL Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.

-

DTNB Stock Solution (100 mM): Dissolve DTNB in Assay Buffer. Store protected from light.

-

Substrate Working Solution: On the day of the assay, dilute the Z-LYS-SBZL stock solution to the desired final concentration (e.g., 200 µM) in Assay Buffer.

-

DTNB Working Solution: Dilute the DTNB stock solution to the desired final concentration (e.g., 500 µM) in Assay Buffer.

-

-

Assay Performance:

-

In a 96-well microplate, add 50 µL of NK cell lysate (diluted in Assay Buffer if necessary).

-

Include a blank control (Assay Buffer only) and a substrate control (Assay Buffer with Substrate Working Solution) to measure background absorbance and spontaneous substrate hydrolysis.

-

Add 50 µL of DTNB Working Solution to all wells.

-

Initiate the reaction by adding 100 µL of Substrate Working Solution to all wells.

-

Immediately start measuring the absorbance at 405 nm (or 412 nm) at 37°C in a kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each sample by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the substrate control from the rates of the samples.

-

Convert the rate of absorbance change to enzymatic activity (e.g., in µmol/min/mg of protein) using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).

-

Visualizing Workflows and Pathways

Diagram 1: NK Cell-Mediated Cytotoxicity Pathway

Caption: NK cell activation leads to the release of cytotoxic granules, enabling granzyme entry into target cells and inducing apoptosis.

Diagram 2: Experimental Workflow for Granzyme A Activity Assay

Caption: Workflow for measuring Granzyme A activity in NK cell lysates using the Z-LYS-SBZL chromogenic substrate.

Conclusion

This compound remains a valuable and widely used tool for the study of Granzyme A and K activity in natural killer cells. Its application in colorimetric assays provides a straightforward and quantifiable method to assess a key aspect of NK cell cytotoxic function. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists aiming to investigate the intricate roles of NK cells in health and disease. As our understanding of the diverse functions of different granzymes continues to evolve, the use of specific substrates like Z-LYS-SBZL will be instrumental in dissecting these complex biological processes.

References

- 1. Biological activities of granzyme K are conserved in the mouse and account for residual Z-Lys-SBzl activity in granzyme A-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Active Granzyme A in NK92 Cells with Fluorescent Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Active Granzyme A in NK92 Cells with Fluorescent Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Lectin Pathway of the Complement System with Z-LYS-SBZL

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, providing a first line of defense against pathogens. It can be activated through three primary pathways: the classical, alternative, and lectin pathways. The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as mannose-binding lectin (MBL) and ficolins, to carbohydrate patterns on the surface of microorganisms. This recognition triggers a cascade of enzymatic reactions mediated by MBL-associated serine proteases (MASPs), ultimately leading to opsonization, inflammation, and cell lysis.[1][2][3]

This technical guide provides a comprehensive overview of the lectin pathway and details the use of the chromogenic substrate Z-LYS-SBZL (α-N-Carbobenzoxy-L-lysine thiobenzyl ester) in its investigation. Z-LYS-SBZL serves as a valuable tool for studying the enzymatic activity of MASPs, the key effector enzymes of the lectin pathway. This document outlines detailed experimental protocols, presents quantitative data for kinetic analyses, and provides visual representations of the signaling cascade and experimental workflows.

The Lectin Pathway: A Molecular Overview

The lectin pathway is initiated when soluble PRMs in the blood, primarily MBL and ficolins, recognize and bind to specific carbohydrate patterns, such as mannose and N-acetylglucosamine, on the surfaces of pathogens like bacteria, fungi, and viruses.[1][2] These PRMs circulate in complex with MASPs, primarily MASP-1, MASP-2, and MASP-3.

Upon binding of the PRM to its target, a conformational change is induced in the associated MASPs, leading to their activation. The current model of activation suggests that MASP-1 is the primary activator of MASP-2.[3][4][5] Activated MASP-2 is the key enzyme responsible for cleaving complement components C4 and C2. The cleavage of C4 into C4a and C4b, and C2 into C2a and C2b, leads to the formation of the C3 convertase (C4b2a). This enzyme complex then cleaves C3, a central event in all complement pathways, into C3a and C3b, amplifying the downstream effector functions of the complement system.[5]

Z-LYS-SBZL: A Tool for a Tool for Investigating MASP Activity

Z-LYS-SBZL is a chromogenic thioester substrate used to measure the activity of trypsin-like serine proteases, including MASP-1 and MASP-2.[6][7][8][9][10][11] The hydrolysis of the thioester bond by the protease releases a thiol group, which can be detected colorimetrically in the presence of a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color development is directly proportional to the enzymatic activity.

Quantitative Data

The following table summarizes the Michaelis-Menten constants (KM) for the hydrolysis of Z-LYS-SBZL by MASP-1 and MASP-2. These values are essential for designing and interpreting kinetic assays.

| Enzyme | KM Value (μM) |

| MASP-1 | 334 |

| MASP-2 | 618 |

The serum concentrations of MASP-1 and MASP-2 in healthy individuals are also critical parameters for experimental design and data interpretation.

| Protein | Mean Serum/Plasma Concentration | Range |

| MASP-1 | 6.27 ± 1.85 µg/mL | 1.48 - 12.83 µg/mL |

| MASP-2 | 524 ng/mL (95% CI: 496.5–551.6) | Varies by study |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the lectin pathway using Z-LYS-SBZL and other standard techniques.

Colorimetric Assay for MASP Activity using Z-LYS-SBZL

This protocol describes the measurement of purified MASP-1 or MASP-2 activity.

Materials:

-

Purified recombinant MASP-1 or MASP-2

-

Z-LYS-SBZL hydrochloride

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: e.g., Tris-buffered saline (TBS) with CaCl2

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

-

Prepare a stock solution of Z-LYS-SBZL: Dissolve Z-LYS-SBZL hydrochloride in a suitable solvent like DMSO to a concentration of 10-20 mM. Store at -20°C.

-

Prepare a stock solution of DTNB: Dissolve DTNB in the assay buffer to a concentration of 10 mM. Protect from light and prepare fresh.

-

Prepare the reaction mixture: In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

DTNB solution (final concentration typically 0.1-0.5 mM)

-

Z-LYS-SBZL solution (final concentration will vary depending on the experiment, often around the KM value)

-

-

Initiate the reaction: Add the purified MASP enzyme to each well to a final concentration appropriate for the assay.

-

Measure absorbance: Immediately start monitoring the change in absorbance at 405-415 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Calculate enzyme activity: Determine the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time curve. The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), is approximately 14,150 M⁻¹cm⁻¹.

Functional ELISA for Lectin Pathway Activation (C4 Deposition)

This assay measures the ability of the lectin pathway in a serum or plasma sample to cleave C4.

Materials:

-

Mannan (B1593421) (from Saccharomyces cerevisiae)

-

96-well microtiter plates (high-binding)

-

Serum or plasma samples

-

Blocking buffer (e.g., 1% BSA in TBS)

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Buffer with high ionic strength (e.g., TBS with 1 M NaCl) to inhibit the classical pathway[12][13]

-

Purified human C4

-

Anti-human C4 antibody (e.g., biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coat the plate: Coat the wells of a 96-well plate with mannan (e.g., 10 µg/mL in coating buffer) overnight at 4°C.

-

Block: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Sample incubation: Wash the plate. Add diluted serum or plasma samples in the high ionic strength buffer to the wells and incubate for 1-2 hours at 37°C to allow binding of MBL/ficolin-MASP complexes.

-

C4 addition: Wash the plate. Add purified human C4 to each well and incubate for 1.5 hours at 37°C to allow for C4 cleavage and deposition of C4b.

-

Detection:

-

Wash the plate and add a biotinylated anti-human C4 antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30-60 minutes at room temperature.

-

Wash the plate and add TMB substrate. Incubate until sufficient color development.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Visualizations

Lectin Pathway Signaling Cascade

Caption: The signaling cascade of the lectin pathway of the complement system.

Experimental Workflow for MASP Activity Assay

Caption: A typical experimental workflow for a colorimetric MASP activity assay.

Logical Relationship of Lectin Pathway Components

Caption: Logical relationships between the core components of the lectin pathway.

Conclusion

The investigation of the lectin pathway is crucial for understanding its role in innate immunity and its implications in various disease states. The thioester substrate Z-LYS-SBZL provides a reliable and quantifiable method for assessing the enzymatic activity of the key proteases of this pathway, MASP-1 and MASP-2. By utilizing the detailed protocols and quantitative data presented in this guide, researchers and drug development professionals can effectively design and execute experiments to further elucidate the mechanisms of the lectin pathway and explore its potential as a therapeutic target.

References

- 1. Novel assays to assess the functional capacity of the classical, the alternative and the lectin pathways of the complement system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How is Complement Activated in Lectin Pathway - Creative Biolabs [creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. MASP1 (protein) - Wikipedia [en.wikipedia.org]

- 6. Peptide thioester substrates for serine peptidases and metalloendopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel MASP-2 inhibitors developed via directed evolution of human TFPI1 are potent lectin pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 11. Bachem Z-Lys-SBzl · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. An assay for the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assays for the functional activity of the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of BLT Esterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "BLT esterase activity" refers to the enzymatic function of Granzyme A, a serine protease found within the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Its discovery was pivotal in understanding the mechanisms of cell-mediated cytotoxicity. The substrate Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT) has become a key tool for assaying the release of cytotoxic granules and the lytic potential of these immune effector cells. This technical guide provides an in-depth overview of the discovery, initial characterization, and biological significance of BLT esterase activity, including detailed experimental protocols and a summary of its role in signaling pathways.

Discovery and Initial Characterization

The discovery of BLT esterase activity is intrinsically linked to the study of how cytotoxic T lymphocytes and natural killer cells eliminate target cells, such as virus-infected or tumor cells. Early research in the 1980s identified that granules released from these cytotoxic cells contained a potent cocktail of proteins responsible for inducing target cell death.

Initial characterization revealed that a significant component of these granules was a serine protease with a substrate preference for cleaving after lysine (B10760008) or arginine residues. The synthetic substrate Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT) was found to be an effective and specific substrate for this enzymatic activity. The hydrolysis of BLT by what was then termed "BLT esterase" provided a reliable and quantifiable measure of granule exocytosis from CTLs and NK cells.[1] This enzymatic activity was later definitively attributed to Granzyme A.

Subsequent studies established a strong correlation between the levels of extractable BLT esterase activity and the number of NK cells in unprimed mice, suggesting its significant presence and functional relevance in these innate immune cells.[2] While initially considered a potential marker for T-cells, it became evident that BLT esterase activity is a hallmark of both CTLs and NK cells.

Biochemical Properties and Quantitative Data

Table 1: Biochemical Properties of Granzyme A (BLT Esterase)

| Property | Description | Reference |

| Enzyme Class | Serine Protease (Tryptase) | [3] |

| Substrate | Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT) | [1] |

| Cellular Location | Cytotoxic granules of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells | [2] |

| Function | Induction of caspase-independent apoptosis in target cells | [3] |

Table 2: Inhibitors of BLT Esterase (Granzyme A) Activity

| Inhibitor | Mechanism of Action | Quantitative Data | Reference |

| Antithrombin III | Forms a complex with Granzyme A, inactivating it. The rate of inhibition is significantly enhanced by heparin. | Rate of complex formation is enhanced 400-fold in the presence of heparin. | [4] |